2-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethanamine;oxalic acid
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Overview
Description
2-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethanamine;oxalic acid is a complex organic compound that features both ether and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethanamine typically involves the reaction of 2-methoxyethanamine with 4-methoxyphenol in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The ether and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine
- 2-Methoxyethylamine
Uniqueness
Compared to similar compounds, 2-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethanamine is unique due to its specific combination of ether and amine functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4.C2H2O4/c1-16-9-7-15-8-10-18-11-12-19-14-5-3-13(17-2)4-6-14;3-1(4)2(5)6/h3-6,15H,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUETZZWABMGJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCOC1=CC=C(C=C1)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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